4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
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Description
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is C19H22N2O with a molecular weight of approximately 306.39 g/mol. The compound features a pyrrolidinone ring fused with a benzimidazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrrole and benzimidazole have shown promising antibacterial activity against various pathogens.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Isoniazid | 0.25 | Mycobacterium tuberculosis |
Compound A | 3.125 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
These findings suggest that the incorporation of the benzimidazole structure into the compound may enhance its antibacterial efficacy .
Antitumor Activity
The compound's structural attributes also suggest potential antitumor activity. Studies on related compounds have demonstrated their effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
MCF-7 (Breast Cancer) | 0.11 | Doxorubicin |
A549 (Lung Cancer) | 0.12 | Doxorubicin |
HT-29 (Colon Cancer) | 9.27 | Doxorubicin |
In vitro evaluations revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Neuroprotective Effects
Emerging research suggests that compounds containing imidazole and pyrrolidine structures may offer neuroprotective benefits. For instance, studies have shown that these compounds can inhibit neuronal apoptosis and promote cell viability under oxidative stress conditions.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of pyrrole-based compounds, including derivatives of the target compound. The results showed enhanced activity against Gram-positive bacteria, with some exhibiting MIC values lower than those of traditional antibiotics.
Case Study 2: Anticancer Properties
In another investigation, a library of benzimidazole derivatives was screened for cytotoxicity against several cancer cell lines. Notably, one derivative demonstrated significant selectivity towards ovarian cancer cells, with an IC50 value indicating potent antiproliferative effects.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14(2)24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(13-16)17-10-8-15(3)9-11-17/h4-11,14,16H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXGTOAJDFXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.